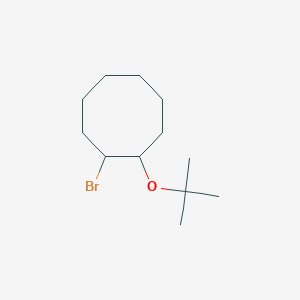
1-Bromo-2-(tert-butoxy)cyclooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(tert-butoxy)cyclooctane is an organic compound with the molecular formula C₁₂H₂₃BrO It is a derivative of cyclooctane, where a bromine atom and a tert-butoxy group are substituted at the first and second positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(tert-butoxy)cyclooctane can be synthesized through the bromination of 2-(tert-butoxy)cyclooctane. The reaction typically involves the use of bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with considerations for safety and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-(tert-butoxy)cyclooctane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under basic conditions.
Oxidation and Reduction: The tert-butoxy group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines (RNH₂) in polar solvents.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products:
Nucleophilic Substitution: Corresponding substituted cyclooctane derivatives.
Elimination Reactions: Cyclooctenes.
Oxidation: Oxidized derivatives of the tert-butoxy group.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(tert-butoxy)cyclooctane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of specialized polymers and materials with unique properties.
Chemical Biology: Employed in the study of biological systems and mechanisms involving brominated compounds.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(tert-butoxy)cyclooctane in chemical reactions involves the reactivity of the bromine atom and the tert-butoxy group. The bromine atom acts as a leaving group in nucleophilic substitution and elimination reactions, while the tert-butoxy group can participate in oxidation-reduction processes. The molecular targets and pathways depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2-(tert-butoxy)cyclohexane
- 1-Bromo-2-(tert-butoxy)cyclopentane
- 1-Bromo-2-(tert-butoxy)cyclododecane
Comparison: 1-Bromo-2-(tert-butoxy)cyclooctane is unique due to its eight-membered ring structure, which imparts different steric and electronic properties compared to its smaller or larger ring analogs. This uniqueness can influence its reactivity and applications in various chemical processes.
Eigenschaften
Molekularformel |
C12H23BrO |
|---|---|
Molekulargewicht |
263.21 g/mol |
IUPAC-Name |
1-bromo-2-[(2-methylpropan-2-yl)oxy]cyclooctane |
InChI |
InChI=1S/C12H23BrO/c1-12(2,3)14-11-9-7-5-4-6-8-10(11)13/h10-11H,4-9H2,1-3H3 |
InChI-Schlüssel |
RQSVPTAKWBOYJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1CCCCCCC1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


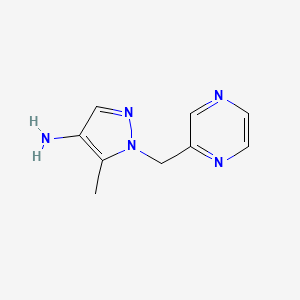
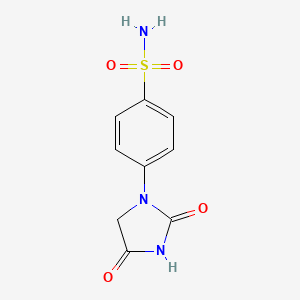
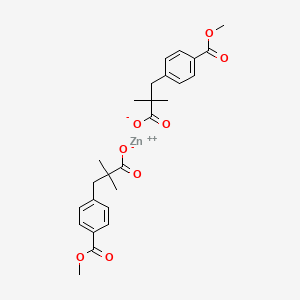

![5-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13060573.png)
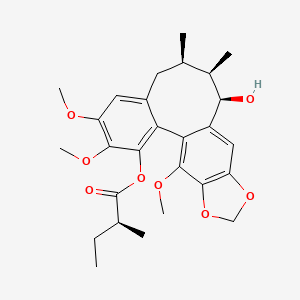
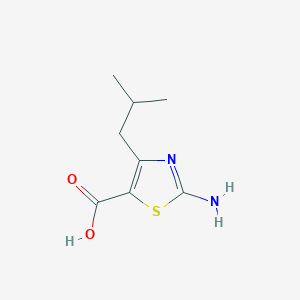
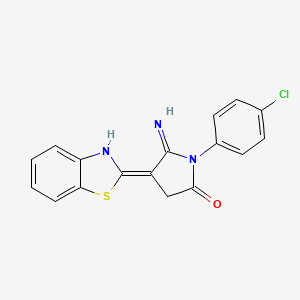

![tert-butyl N-[[(3R,4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate](/img/structure/B13060616.png)

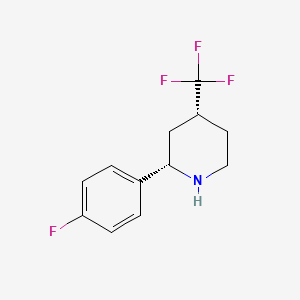
![7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13060635.png)
![Tert-butyl7-aza-bicyclo[2.2.1]heptan-2-ylmethylcarbamate](/img/structure/B13060641.png)
